molecular formula C13H9FN2 B1441080 5-(4-Fluorophenyl)-1h-indazole CAS No. 885272-86-6

5-(4-Fluorophenyl)-1h-indazole

Cat. No.: B1441080
CAS No.: 885272-86-6
M. Wt: 212.22 g/mol
InChI Key: HKAWBFIKAUENTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1h-indazole is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis of Derivatives for Antimicrobial Activity : Derivatives of 5-(4-Fluorophenyl)-1H-Indazole have been synthesized, showing inhibitory effects on a range of microbes, indicating potential antimicrobial applications (Abdel-Wahab, Mohamed, & Awad, 2014).
  • Fluorophenyl-Containing Triazoles in Antimicrobial and Antifungal Agents : Compounds including fluorophenyl 1,2,4-triazoles exhibit antimicrobial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Бігдан, 2021).

Applications in Drug Discovery and Medicinal Chemistry

  • Synthesis for Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, including those with a fluorophenyl component, play a crucial role in medicinal chemistry, underscoring the versatility of these compounds in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).
  • Potential in Cancer Treatment : Certain fluorophenyl-indazole derivatives demonstrate antitumour activity, indicating their potential use in cancer therapies (Hao et al., 2017).

Analytical and Material Science Applications

  • Fluorine-Proton Coupling Analysis : In the context of analytical chemistry, fluorophenyl 1,2,4-triazole derivatives show long-range fluorine-proton coupling, offering insights into molecular structure through nuclear magnetic resonance (NMR) spectroscopy (Kane et al., 1995).
  • Application in Organic Light-Emitting Diodes (OLEDs) : Certain iridium(III) complexes with fluorophenyl-indazole derivatives are being explored for use in OLEDs due to their tunable emission colors, showcasing the compound's utility in material sciences (Niu et al., 2018).

Herbicidal Applications

  • Use as Paddy Field Herbicides : Some fluorophenyl-indazole derivatives have been found effective as herbicides in paddy fields, suggesting their potential in agricultural applications (Hwang et al., 2005).

Biochemical Analysis

Biochemical Properties

5-(4-Fluorophenyl)-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is the inhibition of CDK2/cyclin A2 by indazole derivatives, which results in the suppression of cell proliferation . Additionally, molecular docking studies have shown that this compound can bind to human estrogen alpha receptor (ERα), suggesting its potential role in modulating hormone-related pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indazole derivatives, including this compound, maintain their stability under specific conditions, allowing for prolonged biological activity . Degradation products may also form over time, potentially altering the compound’s efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I metabolism, primarily through hydroxylation and N-dealkylation, followed by phase II metabolism involving conjugation reactions . These metabolic processes are crucial for the compound’s elimination from the body and can influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation, affecting its biological activity and toxicity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indazole derivatives have been shown to localize to the nucleus, where they can interact with nuclear receptors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWBFIKAUENTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696163
Record name 5-(4-Fluorophenyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-86-6
Record name 5-(4-Fluorophenyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-86-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-1h-indazole
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-1h-indazole
Reactant of Route 3
Reactant of Route 3
5-(4-Fluorophenyl)-1h-indazole
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorophenyl)-1h-indazole
Reactant of Route 5
Reactant of Route 5
5-(4-Fluorophenyl)-1h-indazole
Reactant of Route 6
Reactant of Route 6
5-(4-Fluorophenyl)-1h-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.